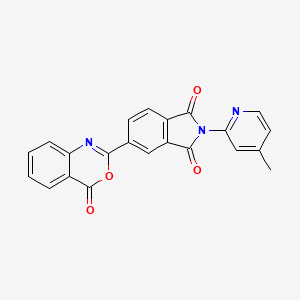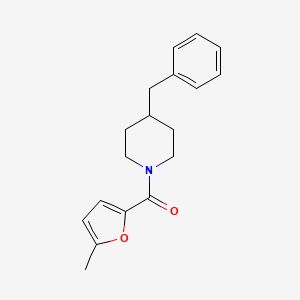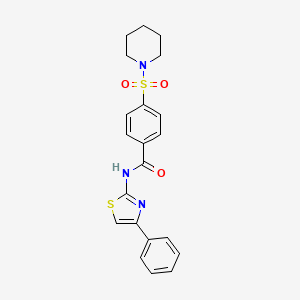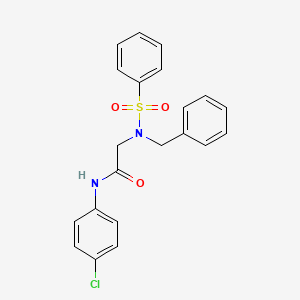
2-(4-methylpyridin-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylpyridin-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylpyridin-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the pyridine and benzoxazinone moieties through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and benzoxazinone moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazinone ring, potentially converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Aplicaciones Científicas De Investigación
2-(4-methylpyridin-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(4-methylpyridin-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparación Con Compuestos Similares
- 2-(4-methylpyridin-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione
- This compound
Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
2-(4-methylpyridin-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O4/c1-12-8-9-23-18(10-12)25-20(26)14-7-6-13(11-16(14)21(25)27)19-24-17-5-3-2-4-15(17)22(28)29-19/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKKXXCTTCHLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6066816.png)
![2-{[(5-chloro-8-quinolinyl)imino]methyl}-4-nitro-1-naphthol](/img/structure/B6066820.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6066831.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one](/img/structure/B6066841.png)

![2-[4-(2,5-dimethoxybenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6066855.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6066859.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol](/img/structure/B6066867.png)
![2-[4-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol](/img/structure/B6066881.png)

![Ethyl 3-benzyl-1-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B6066904.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethyl-4-methylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B6066911.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6066914.png)
